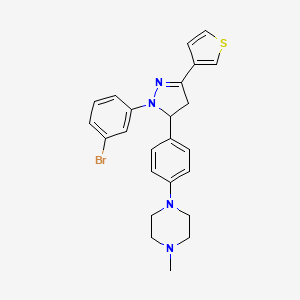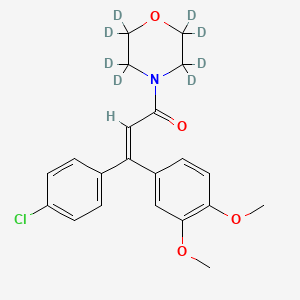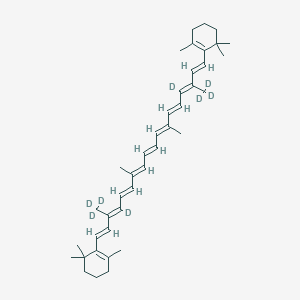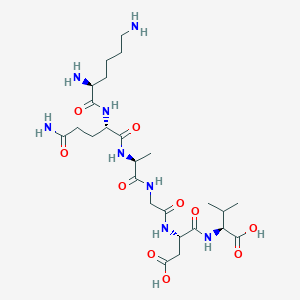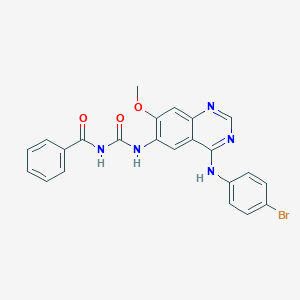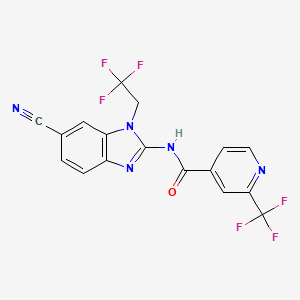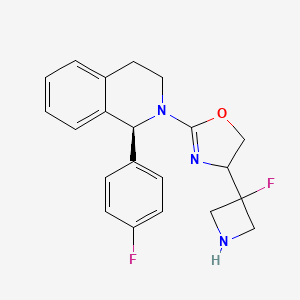
Frovatriptan-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Frovatriptan-d3 (hydrochloride) is a deuterium-labeled version of frovatriptan, a triptan drug developed for the treatment of migraine headaches, particularly those associated with menstruation . Frovatriptan-d3 (hydrochloride) is used as an internal standard in bioanalytical methods to quantify frovatriptan levels in biological samples .
準備方法
The preparation of frovatriptan-d3 (hydrochloride) involves several synthetic routes and reaction conditions. One method includes the use of deuterated reagents to introduce deuterium atoms into the frovatriptan molecule. The process typically involves the following steps:
Synthesis of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which is then subjected to further reactions to introduce the deuterium atoms.
Deuteration: The intermediate is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium atoms.
Hydrochloride Formation: The deuterated intermediate is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
化学反応の分析
Frovatriptan-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert frovatriptan-d3 (hydrochloride) to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Frovatriptan-d3 (hydrochloride) has several scientific research applications, including:
Bioanalytical Studies: It is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify frovatriptan levels in biological samples.
Pharmacokinetic Studies: It helps in studying the pharmacokinetics of frovatriptan by providing accurate and reliable measurements of drug concentrations in plasma.
Drug Development: It aids in the development of new formulations and delivery systems for frovatriptan, such as intranasal gels for brain targeting.
作用機序
Frovatriptan-d3 (hydrochloride) exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, correlating with relief of migraine symptoms . The molecular targets involved include the 5-HT1B and 5-HT1D receptors, which play a crucial role in regulating vascular tone and neurotransmitter release .
類似化合物との比較
Frovatriptan-d3 (hydrochloride) is compared with other triptans, such as sumatriptan, rizatriptan, and zolmitriptan. While all triptans share a similar mechanism of action, frovatriptan is unique due to its longer half-life (approximately 26 hours), which results in a lower rate of migraine recurrence . This makes frovatriptan particularly suitable for patients who experience prolonged or recurrent migraines. Other similar compounds include:
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Almotriptan
- Naratriptan
- Eletriptan
Frovatriptan’s cerebroselectivity and minimal effects on the coronary vasculature further distinguish it from other triptans .
特性
分子式 |
C14H18ClN3O |
|---|---|
分子量 |
282.78 g/mol |
IUPAC名 |
(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1H/t9-;/m1./s1/i1D3; |
InChIキー |
VJFWRVTVFIHPAR-AXHFJGNISA-N |
異性体SMILES |
[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |
正規SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


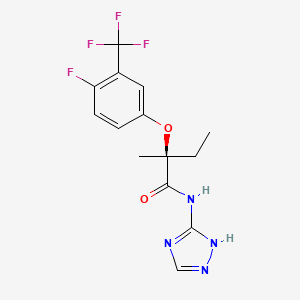
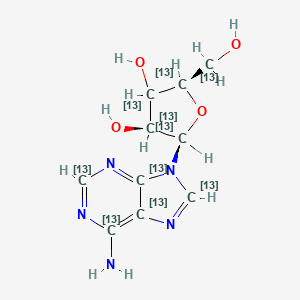
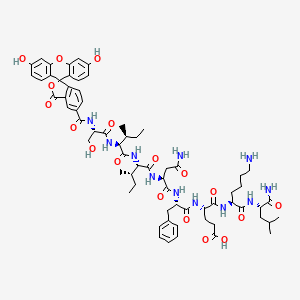
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
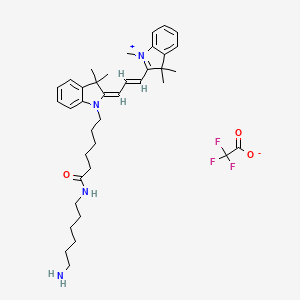
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
